Cas no 2309462-39-1 (Furosemide Impurity 22)

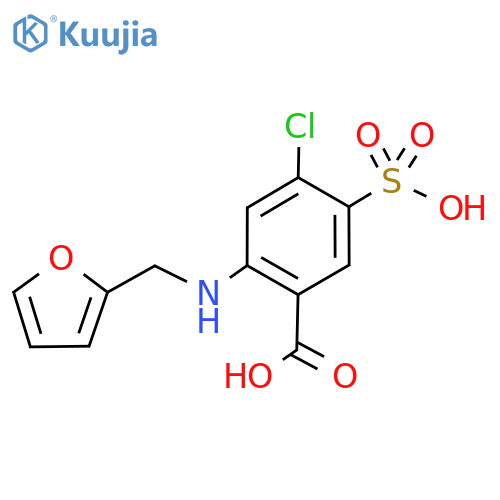

Furosemide Impurity 22 structure

商品名:Furosemide Impurity 22

CAS番号:2309462-39-1

MF:C12H10ClNO6S

メガワット:331.73

CID:5011628

Furosemide Impurity 22 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6762355-0.5g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 0.5g |

$2296.0 | 2025-03-13 | |

| Enamine | EN300-6762355-10.0g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 10.0g |

$10285.0 | 2025-03-13 | |

| Enamine | EN300-6762355-2.5g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 2.5g |

$4687.0 | 2025-03-13 | |

| Enamine | EN300-6762355-1.0g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 1.0g |

$2391.0 | 2025-03-13 | |

| Enamine | EN300-6762355-0.25g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 0.25g |

$2200.0 | 2025-03-13 | |

| Enamine | EN300-6762355-0.05g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 0.05g |

$2009.0 | 2025-03-13 | |

| Enamine | EN300-6762355-5.0g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 5.0g |

$6937.0 | 2025-03-13 | |

| Enamine | EN300-6762355-0.1g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |

2309462-39-1 | 95.0% | 0.1g |

$2104.0 | 2025-03-13 |

Furosemide Impurity 22 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

3. Book reviews

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

2309462-39-1 (Furosemide Impurity 22) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量